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Technical Support Center: LiCl-Based RNA
Extraction
Welcome to the technical support center for LiCl-based RNA extraction. This guide provides

troubleshooting advice and frequently asked questions (FAQs) to help you minimize DNA

contamination and achieve high-quality RNA for your downstream applications.

Frequently Asked Questions (FAQs)
Q1: Why is LiCl used for RNA precipitation?

A1: Lithium chloride (LiCl) is used for the selective precipitation of RNA.[1][2][3] A major

advantage of this method is that it does not efficiently precipitate DNA, proteins, or

carbohydrates, which can be common contaminants in RNA preparations.[4][5][6] This makes it

a preferred method for removing inhibitors of downstream applications like translation or cDNA

synthesis.[4][5]

Q2: How does LiCl selectively precipitate RNA over DNA?

A2: The precise mechanism is related to the differential solubility of RNA and DNA in high salt

concentrations. RNA is less soluble in the presence of lithium ions and will precipitate out of

solution, while DNA remains in the supernatant. This allows for the separation of RNA from

contaminating DNA.
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Q3: What is the optimal concentration of LiCl for RNA precipitation?

A3: A final concentration of 2.5 M LiCl is commonly recommended for efficient RNA

precipitation.[1][7] However, the optimal concentration can vary depending on the specific

protocol and sample type. Some studies have shown that combining LiCl with isopropanol

(e.g., 2.5 M LiCl and 40% isopropanol) can improve the efficiency of RNA precipitation and

reduce the inhibitory effects of LiCl on downstream enzymatic reactions.[1][2]

Q4: Can I use other salts for RNA precipitation?

A4: Yes, other salts like sodium acetate or ammonium acetate in combination with ethanol or

isopropanol are also commonly used for RNA precipitation.[8] However, LiCl is particularly

advantageous when the goal is to minimize DNA contamination without an enzymatic DNase

treatment step.[3][9]

Q5: I'm still seeing DNA contamination in my RNA samples after LiCl precipitation. What should

I do?

A5: While LiCl is effective at reducing DNA, trace amounts may still co-precipitate. For

applications highly sensitive to DNA contamination, such as qPCR, a subsequent DNase

treatment is recommended.[9][10] You can perform an on-column DNase digestion if using a

kit-based method or a DNase I treatment in solution followed by a cleanup step.[10][11][12]
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Problem Possible Cause Suggested Solution

DNA contamination in final

RNA sample

Incomplete separation of

aqueous and organic phases

during initial extraction (e.g.,

with TRIzol).

Carefully collect only the upper

aqueous phase, avoiding the

interphase where DNA is

located.[9]

Suboptimal LiCl concentration

or incubation conditions.

Ensure the final LiCl

concentration is optimal

(typically 2.5 M). Optimize

incubation time and

temperature as per the

protocol.

Entrapment of DNA within the

RNA pellet.

After the initial precipitation,

wash the RNA pellet

thoroughly with 70% ethanol to

remove residual contaminants.

[7][13]

Low RNA Yield
RNA concentration is too low

for efficient precipitation.

LiCl precipitation is more

efficient for RNA

concentrations ≥ 400 ng/µL.[7]

For dilute samples, consider

using a carrier like glycogen.

Inefficient precipitation of small

RNAs.

LiCl is less efficient at

precipitating RNAs smaller

than 100-300 nucleotides.[7]

[13][14] If small RNAs are of

interest, consider alternative

precipitation methods using

ethanol or isopropanol.

Incorrect incubation time or

temperature.

Follow the recommended

incubation times and

temperatures. A common

protocol suggests incubation at

-20°C for at least 30 minutes.

[7][13]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://blog.addgene.org/rna-extraction-without-a-kit
https://assets.fishersci.com/TFS-Assets/LSG/manuals/4386633_LithiumChloridePrecipSol_PI.pdf
https://www.sciencegateway.org/protocols/cellbio/rna/licl.htm
https://assets.fishersci.com/TFS-Assets/LSG/manuals/4386633_LithiumChloridePrecipSol_PI.pdf
https://assets.fishersci.com/TFS-Assets/LSG/manuals/4386633_LithiumChloridePrecipSol_PI.pdf
https://www.sciencegateway.org/protocols/cellbio/rna/licl.htm
https://www.neb.com/en/protocols/purification-of-ivt-rna
https://assets.fishersci.com/TFS-Assets/LSG/manuals/4386633_LithiumChloridePrecipSol_PI.pdf
https://www.sciencegateway.org/protocols/cellbio/rna/licl.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA degradation RNase contamination.

Use RNase-free reagents and

labware. Work in a clean

environment and wear gloves.

[15] Consider adding an

RNase inhibitor to your

solutions.

Improper sample storage.

Store tissue samples and RNA

extracts at -80°C to prevent

degradation.[16]

Inhibition of downstream

enzymatic reactions (e.g.,

reverse transcription)

Residual LiCl in the final RNA

sample.

Chloride ions can inhibit

enzymes like reverse

transcriptase and DNA

polymerase.[17] Ensure the

RNA pellet is thoroughly

washed with 70% ethanol to

remove all traces of LiCl.

Quantitative Data Summary
Table 1: Effect of LiCl and Isopropanol Concentration on DNA Contamination and RNA Yield
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LiCl Concentration
(M)

Isopropanol (%)
Mean DNA Content
(relative to control)

RNA Yield (% of
control)

0 50 1 100

1.7 50 Decreased 87.69

2.5 40
Significantly

Decreased
Not specified

5.7 0 Not specified 64.78

Data adapted from a

study on RNA

isolation from frozen

vein segments. The

control used 50%

isopropanol for

precipitation.[2][6]

Table 2: Incubation Conditions for Removal of High Molecular Weight RNA from Genomic DNA

using 3M LiCl
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Incubation Temperature
(°C)

Incubation Time (min)
Observation on DNA
Recovery and RNA
Removal

5 10

Most efficient for removing

high molecular weight RNA

with good genomic DNA

recovery.

Ice 20

Removes more nucleic acids

overall, but yields less genomic

DNA compared to 5°C.

-20 10

Yields a large amount of

genomic DNA but is less

effective at removing high

molecular weight RNA.

This table is derived from a

study focused on purifying

genomic DNA, but the

principles of differential

precipitation are relevant.[18]

Experimental Protocols
Protocol 1: Standard LiCl Precipitation of RNA
This protocol is for the selective precipitation of RNA from a solution.

Adjust RNA Sample Volume: If necessary, adjust the volume of your RNA solution with

nuclease-free water.

Add LiCl: Add a sufficient volume of a stock solution of LiCl (e.g., 7.5 M) to your RNA sample

to achieve a final concentration of 2.5 M.

Incubate: Mix thoroughly and incubate the solution at -20°C for at least 30 minutes.
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Centrifuge: Centrifuge the sample at high speed (e.g., >12,000 x g) in a microcentrifuge for

15-20 minutes at 4°C to pellet the RNA.

Wash the Pellet: Carefully discard the supernatant, which contains the DNA and other

soluble components. Wash the RNA pellet by adding 500 µL of ice-cold 70% ethanol.

Centrifuge Again: Centrifuge for 5 minutes at high speed at 4°C.

Dry the Pellet: Carefully remove the ethanol wash. Briefly spin the tube again to collect any

remaining liquid and remove it with a fine pipette tip. Air-dry the pellet for 5-10 minutes. Do

not over-dry, as this can make the RNA difficult to dissolve.

Resuspend RNA: Resuspend the RNA pellet in a desired volume of nuclease-free water or a

suitable buffer (e.g., 10 mM Tris, 1 mM EDTA).

Protocol 2: In-Solution DNase I Treatment of RNA
Sample
This protocol is for removing residual DNA contamination from an RNA sample.

Prepare the Reaction: In a nuclease-free tube, combine your RNA sample with DNase I and

the corresponding reaction buffer as recommended by the manufacturer. A typical reaction

might contain up to 10 µg of RNA in a 50 µL volume.

Incubate: Incubate the reaction at 37°C for 15-30 minutes.

Inactivate DNase I: Inactivate the DNase I. This can be done by:

Heat Inactivation: Incubate at 75°C for 10 minutes. Note that heat inactivation in the

presence of divalent cations like Mg²⁺ can lead to RNA degradation. Adding EDTA prior to

heating can help mitigate this.[19]

Chemical Inactivation: Use a DNase removal reagent according to the manufacturer's

instructions.[19]

Purification: Clean up the RNA sample using a column-based RNA purification kit or by

performing an ethanol precipitation.
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Proceed to Downstream Applications: The DNA-free RNA is now ready for use in sensitive

applications like RT-qPCR.
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Caption: Workflow for LiCl-based RNA extraction and purification.
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Caption: Logic of selective RNA precipitation using LiCl.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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